molecular formula C8H16O B13602737 (2S)-oct-5-en-2-ol

(2S)-oct-5-en-2-ol

Cat. No.: B13602737
M. Wt: 128.21 g/mol
InChI Key: LZHHQGKEJNRBAZ-ZJELKQJVSA-N
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Description

(2S)-oct-5-en-2-ol (CAS No: 89122-05-4) is a chiral, unsaturated secondary alcohol of significant interest in advanced organic synthesis. With a molecular formula of C8H16O and a molecular weight of 128.21 g/mol, this compound features both a nucleophilic hydroxyl group and a reactive carbon-carbon double bond . This dual functionality makes it a versatile building block, or synthon, for constructing more complex molecular architectures, particularly in the synthesis of fragrances, pharmaceuticals, and agricultural chemicals . The stereochemistry of (2S)-oct-5-en-2-ol is central to its research value. The molecule possesses a defined (S)-configuration at the C2 stereocenter and a trans (E) geometry across the double bond between carbons 5 and 6 . This specific spatial arrangement can lead to distinct biological activities and physical properties, a critical consideration in the development of enantiomerically pure compounds . Researchers utilize this chiral alcohol in stereochemical studies and in the synthesis of other optically active molecules, where control over the three-dimensional structure is paramount. Common synthetic routes to access this and related octenol isomers include the reduction of the corresponding ketone, (E)-oct-5-en-2-one, using agents like lithium aluminum hydride (LiAlH₄), or the selective hydrogenation of 5-octyn-2-ol . The compound's reactivity allows for transformations at both the hydroxyl group (e.g., esterification, oxidation) and the double bond (e.g., epoxidation, hydroboration-oxidation), providing a wide array of potential derivatives . (2S)-oct-5-en-2-ol is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

(E,2S)-oct-5-en-2-ol

InChI

InChI=1S/C8H16O/c1-3-4-5-6-7-8(2)9/h4-5,8-9H,3,6-7H2,1-2H3/b5-4+/t8-/m0/s1

InChI Key

LZHHQGKEJNRBAZ-ZJELKQJVSA-N

Isomeric SMILES

CC/C=C/CC[C@H](C)O

Canonical SMILES

CCC=CCCC(C)O

Origin of Product

United States

Preparation Methods

Reaction Conditions and Procedure

Step Reagents and Conditions Description Yield (%)
1 (E)-oct-5-en-2-one + LiAlH4 in THF, 5–20 °C, inert atmosphere Slow addition of ketone to LiAlH4 dispersion, stirring for 1.5 h High (approx. 90% based on analogs)
2 Quenching with water and sodium hydroxide solution at 7 °C Controlled hydrolysis to avoid over-reduction or side reactions
3 Filtration and removal of solvent under reduced pressure Isolation of (2S)-oct-5-en-2-ol as the product

This method benefits from operational simplicity and high stereoselectivity, especially when the starting ketone is enantiomerically pure or the reaction is conducted with chiral auxiliaries or catalysts.

Alternative Methods: Asymmetric Catalytic Reduction

Asymmetric catalytic hydrogenation using chiral catalysts such as Rh, Ru, or Ir complexes with chiral ligands can convert α,β-unsaturated ketones to chiral allylic alcohols like (2S)-oct-5-en-2-ol. These methods offer excellent enantioselectivity and are scalable for industrial applications, although specific literature examples for (2S)-oct-5-en-2-ol are limited.

Biocatalytic Approaches

Enzymatic reduction using alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) can selectively reduce α,β-unsaturated ketones to (2S)-oct-5-en-2-ol with high enantiomeric excess. These methods are environmentally friendly, operate under mild conditions, and have been increasingly applied for chiral alcohol synthesis in recent years.

Summary Table of Preparation Methods

Method Reagents/Conditions Advantages Limitations Reference(s)
LiAlH4 Reduction of Enone LiAlH4 in THF, low temp, inert atmosphere High yield, straightforward Sensitive to moisture, requires careful quenching
Asymmetric Catalytic Hydrogenation Chiral Rh/Ru/Ir catalysts, H2 gas High enantioselectivity, scalable Catalyst cost, requires optimization General knowledge, no direct source
Biocatalytic Reduction ADHs/KREDs, cofactor recycling Mild conditions, green chemistry Enzyme availability, substrate specificity General knowledge

Research Discoveries and Developments

  • The reduction of α,β-unsaturated ketones to allylic alcohols with high stereocontrol remains a cornerstone in synthetic organic chemistry.
  • Recent advances in photochemical and metal-catalyzed methods have expanded the toolbox for preparing complex chiral alcohols, although specific application to (2S)-oct-5-en-2-ol is sparse.
  • The use of LiAlH4 for similar compounds, such as (E)-oct-2-en-4-ol, demonstrates the feasibility of obtaining high yields and stereoselectivity, suggesting this method’s applicability to (2S)-oct-5-en-2-ol.
  • Enzymatic methods are gaining traction for their selectivity and sustainability, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(2S)-oct-5-en-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The double bond can be reduced to form (2S)-octan-2-ol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).

    Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of the hydroxyl group.

Major Products Formed

    Oxidation: Oct-5-en-2-one or oct-5-en-2-al.

    Reduction: (2S)-octan-2-ol.

    Substitution: 2-chlorooct-5-ene or 2-bromooct-5-ene.

Scientific Research Applications

(2S)-oct-5-en-2-ol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: It can be used as a substrate in enzymatic studies to understand the specificity and mechanism of various enzymes.

    Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of (2S)-oct-5-en-2-ol depends on its interaction with specific molecular targets. In enzymatic reactions, it can act as a substrate, where the hydroxyl group and double bond play crucial roles in binding and catalysis. The stereochemistry of the compound ensures that it fits precisely into the active site of enzymes, facilitating specific reactions.

Comparison with Similar Compounds

Oct-5-en-1-ol

Molecular Formula : C₈H₁₆O
CAS Number : 90200-83-2
Molecular Weight : 128.21 g/mol
Key Differences :

  • The hydroxyl group is positioned at carbon 1 instead of carbon 2.
  • Lacks stereochemical complexity due to the terminal -OH group.
    Research Findings :
  • Gas chromatography (GC) data from NIST shows distinct retention times compared to (2S)-oct-5-en-2-ol, highlighting differences in polarity and volatility .
  • Used in trace volatile compound analysis in distilled beverages (e.g., Calvados, Cognac) .

Octan-2-ol

Molecular Formula : C₈H₁₈O
CAS Number : 123-96-6
Molecular Weight : 130.23 g/mol
Key Differences :

  • Higher molecular weight and boiling point due to reduced unsaturation.
    Safety Profile :
  • OSHA-classified safety data emphasize inhalation risks and first-aid measures distinct from unsaturated analogs .

(Z)-Oct-5-en-2-one

Molecular Formula: C₈H₁₄O CAS Number: [Not explicitly provided] Key Differences:

  • Ketone group at carbon 2 instead of alcohol.
  • The (Z)-configuration of the double bond alters steric and electronic properties.
    Applications :
  • Used as a flavoring agent and intermediate in fragrance synthesis .

Comparison with Functionally Similar Bicyclic Analogs

Bicyclo[2.2.2]oct-5-en-2-ol

Molecular Formula : C₈H₁₂O
CAS Number : 845293-91-6 (rel-isomer)
Key Differences :

  • Rigid bicyclic framework enhances thermal stability.
  • Reduced conformational flexibility compared to linear (2S)-oct-5-en-2-ol.
    Research Context :
  • Sourced from natural products like Cistanche deserticola and studied for pharmacological activities .

(1S,2R,5R)-2-Methyl-5-((R)-6-methylhept-5-en-2-yl)bicyclo[3.1.0]hexan-2-ol

Molecular Formula : C₁₅H₂₆O
CAS Number : 58319-05-4
Key Differences :

  • Complex tricyclic structure with multiple stereocenters.
  • Higher molecular weight and hydrophobicity.
    Applications :

Q & A

Q. How can researchers ensure the reproducibility of (2S)-oct-5-en-2-ol synthesis?

To ensure reproducibility, document experimental procedures in exhaustive detail, including reagent purity, reaction conditions (e.g., solvent, temperature, catalyst), and purification methods. Follow guidelines for reporting experimental steps, such as specifying equipment models, exact molar ratios, and time intervals. Include characterization data (e.g., NMR, IR) for key intermediates and the final product. For peer-reviewed publication, adhere to journal standards that require separation of main-text synthesis details from supplementary materials, as outlined in academic reporting frameworks .

Q. What spectroscopic methods are most effective for characterizing (2S)-oct-5-en-2-ol?

Nuclear Magnetic Resonance (NMR) is critical for structural elucidation, particularly 1H^1H and 13C^13C NMR, to confirm stereochemistry and purity. For example, diastereomeric derivatives (e.g., O-acetylmandelates) can resolve enantiomers via distinct NMR splitting patterns . Infrared (IR) spectroscopy identifies functional groups (e.g., -OH, C=C), while mass spectrometry (MS) confirms molecular weight. Ensure raw spectral data and integration values are archived in supplementary materials to support claims .

Q. How can reaction conditions be optimized for stereoselective synthesis of (2S)-oct-5-en-2-ol?

Optimize stereoselectivity by testing chiral catalysts (e.g., enantiopure mandelic acid derivatives) and solvents with varying polarities (e.g., dichloromethane vs. THF). Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC). Use kinetic vs. thermodynamic control strategies—adjusting temperature and reaction time—to favor the desired stereoisomer. Document all variations systematically and validate outcomes with chiral HPLC or NMR analysis of derivatives .

Advanced Research Questions

Q. How can enantiomeric purity and absolute configuration of (2S)-oct-5-en-2-ol be determined experimentally?

Synthesize diastereomeric derivatives using a chiral resolving agent (e.g., (S)-O-acetylmandelic acid) and analyze via 1H^1H NMR. Distinct chemical shifts for diastereomers allow quantification of enantiomeric ratios. For absolute configuration, combine experimental data (e.g., optical rotation) with computational methods like density functional theory (DFT) to correlate observed spectra with predicted stereochemical outcomes. Cross-validate results with X-ray crystallography if single crystals are obtainable .

Q. How should researchers address contradictory data in analytical results for (2S)-oct-5-en-2-ol?

Follow Out-of-Specification (OOS) investigation protocols:

  • Root Cause Analysis : Review procedural steps (e.g., weighing, dilution errors) and equipment calibration.
  • Hypothesis Testing : Replicate experiments under controlled conditions to isolate variables (e.g., humidity, temperature).
  • Statistical Evaluation : Use tools like ANOVA to assess data variability.
  • Retesting : Perform triplicate analyses and compare with original data. Document findings in structured tables to highlight trends and outliers .

Q. What methodologies assess the surface interactions of (2S)-oct-5-en-2-ol in heterogeneous environments?

Study adsorption dynamics using quartz crystal microbalance (QCM) or surface plasmon resonance (SPR) to measure binding kinetics. For reactivity, expose the compound to oxidants (e.g., ozone) on model indoor surfaces (e.g., glass, polymers) and analyze degradation products via GC-MS. Advanced microspectroscopic techniques (e.g., ToF-SIMS) can map molecular distribution at nanoscale resolutions. These approaches align with emerging studies on indoor surface chemistry .

Q. How can systematic literature reviews on (2S)-oct-5-en-2-ol be conducted to support meta-analyses?

Define inclusion/exclusion criteria (e.g., peer-reviewed studies post-2010) and search databases (e.g., PubMed, SciFinder) using Boolean terms like "(2S)-oct-5-en-2-ol AND synthesis" or "stereochemistry AND NMR." Use reference management software to track sources and screen for reproducibility-focused studies. Extract data into spreadsheets for cross-comparison of methods, yields, and analytical results. Cite original works rigorously to avoid redundancy and ensure traceability .

05 文献检索Literature search for meta-analysis
02:58

Methodological Notes

  • Data Presentation : Use tables to summarize reaction yields, spectroscopic data, and OOS investigation outcomes (Example: Table 1 for stability studies ).
  • Ethical Compliance : Exclude non-peer-reviewed sources (e.g., commercial databases) and adhere to journal guidelines for supplementary material submission .
  • Advanced Tools : Leverage computational chemistry (e.g., Gaussian for DFT) and open-source platforms (e.g, Olex2 for crystallography ) to enhance experimental rigor.

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